molecular formula C19H15NO3S B5179136 N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-thienyl)acetamide

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-thienyl)acetamide

Cat. No.: B5179136
M. Wt: 337.4 g/mol
InChI Key: NEQIOMRDCOANNF-UHFFFAOYSA-N
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Description

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-thienyl)acetamide is a synthetic organic compound that belongs to the class of dibenzofuran derivatives

Properties

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3S/c1-22-18-10-14-13-6-2-3-7-16(13)23-17(14)11-15(18)20-19(21)9-12-5-4-8-24-12/h2-8,10-11H,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQIOMRDCOANNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-thienyl)acetamide typically involves the following steps:

    Formation of the dibenzofuran core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxy group: This step usually involves methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the thienyl group: This can be done through cross-coupling reactions such as Suzuki or Stille coupling.

    Formation of the acetamide linkage: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of greener synthetic methods.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-thienyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of quinone derivatives.

    Reduction: This can result in the formation of hydroquinone derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-thienyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran derivatives: Compounds with similar core structures but different substituents.

    Thienylacetamide derivatives: Compounds with similar side chains but different core structures.

Uniqueness

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-thienyl)acetamide is unique due to its specific combination of the dibenzofuran core, methoxy group, and thienylacetamide side chain. This unique structure may confer specific biological activities and properties that distinguish it from other similar compounds.

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